Home > Products > Screening Compounds P136411 > Sulcardine sulfate
Sulcardine sulfate - 343935-61-5

Sulcardine sulfate

Catalog Number: EVT-285514
CAS Number: 343935-61-5
Molecular Formula: C24H35N3O8S2
Molecular Weight: 557.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sulcardine sulfate is a multi-ion channel blocker potentially for the treatment of arrhythmia.
Source and Classification

Sulcardine sulfate is derived from the sulfonamide class of compounds, specifically designed to modulate ion channel activity in cardiac tissues. Its development is part of ongoing research into new antiarrhythmic therapies that aim to reduce the risk of sudden cardiac death associated with arrhythmias .

Synthesis Analysis

The synthesis of sulcardine sulfate involves several key steps:

  1. Starting Materials: The process begins with 4-hydroxybenzylamine and 4-methoxybenzenesulfonyl chloride.
  2. Reaction Conditions: The initial reaction occurs in dimethylformamide (DMF) under controlled temperatures (0–10 °C) with triethylamine as a base. This step leads to the formation of N-(4-hydroxybenzyl)-4-methoxybenzenesulfamide.
  3. Formation of Sulfate: The sulfation step involves mixing the intermediate with sulfuric acid at elevated temperatures (80 °C), resulting in the formation of sulcardine sulfate. The product is then crystallized from ethanol to yield the final compound .
Chemical Reactions Analysis

Sulcardine sulfate participates in various chemical reactions, including:

  • Oxidation and Reduction: It can undergo oxidation reactions that may yield sulfoxides or sulfones and reduction reactions that can produce sulfides.
  • Substitution Reactions: These involve replacing one atom or functional group with another, which can modify the compound's biological activity.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Reaction Conditions

The conditions for these reactions often involve specific solvents (like ethanol or chloroform), temperature control (refluxing or ambient conditions), and sometimes catalysts to facilitate the desired transformations.

Mechanism of Action

The mechanism of action of sulcardine sulfate primarily involves blocking multiple ion channels, which is crucial for regulating cardiac rhythm. It acts on sodium, potassium, and calcium channels within cardiomyocytes, thereby affecting action potentials and reducing excitability in heart tissue.

Pharmacological Effects

Research has shown that sulcardine sulfate can effectively stabilize cardiac membranes and prevent arrhythmogenic events by prolonging the refractory period. This mechanism is particularly beneficial in managing conditions like atrial fibrillation and ventricular tachycardia .

Physical and Chemical Properties Analysis

Sulcardine sulfate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to yellowish crystalline solid.
  • Melting Point: The melting point ranges from 125 °C to 140 °C.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethylformamide but less soluble in water.

These properties are essential for determining the compound's formulation and delivery methods in clinical settings .

Applications

Sulcardine sulfate has diverse applications across various scientific fields:

  • Pharmaceutical Research: It is being investigated for its potential to treat cardiac arrhythmias, making it relevant in cardiology.
  • Chemical Studies: Used in research focusing on ion channel mechanisms and their physiological implications.
  • Clinical Trials: Currently undergoing phase II clinical trials to evaluate its safety and efficacy as an antiarrhythmic agent .
Introduction to Sulcardine Sulfate in Antiarrhythmic Research

Historical Development and Rationale for Multi-Ion Channel Targeting

The development of sulcardine sulfate (C₂₄H₃₅N₃O₈S₂; CAS 343935-61-5) emerged from critical limitations observed in classical antiarrhythmic agents. Landmark trials like the Cardiac Arrhythmia Suppression Trial (CAST) revealed that sodium channel blockers (Class I agents) paradoxically increased mortality due to proarrhythmic effects, while pure potassium channel blockers (Class III agents) such as d-sotalol carried significant risks of torsade de pointes via excessive QT prolongation [1] [10]. These findings highlighted an unmet need: antiarrhythmic agents with balanced ion channel modulation to suppress arrhythmias without provoking new ones.

Sulcardine sulfate was innovatively designed by the Shanghai Institute of Materia Medica as a multi-ion channel blocker, inhibiting hERG (IKr), hNav1.5 (cardiac sodium), and L-type calcium channels [1] [6]. Preclinical studies demonstrated that its dual blockade of sodium and potassium channels enables synergistic electrophysiological effects:

  • hERG (IKr) inhibition prolongs action potential duration (APD), countering re-entrant circuits.
  • hNav1.5 blockade shortens APD and suppresses early afterdepolarizations (EADs), mitigating proarrhythmic risks associated with pure IKr inhibition [1] [6]. This mechanistic duality was validated in HEK293 cells, where sulcardine exhibited state-dependent binding, preferentially blocking open/inactivated hNav1.5 channels (IC₅₀ = 9.7 μM) and inactivated hERG channels (IC₅₀ = 14.2 μM) [1].

Table 1: Ion Channel Blockade Profile of Sulcardine Sulfate

Ion ChannelEffectIC₅₀/EC₅₀Physiological Impact
hERG (IKr)Inhibition14.2 μMModerate APD prolongation
hNav1.5 (INa)Inhibition9.7 μMReduced conduction velocity
ICa-LInhibitionNot reportedReduced plateau duration
Multi-channelBalancedLower proarrhythmic riskSynergistic rhythm control

Contextualizing Sulcardine Sulfate Within Antiarrhythmic Drug Classification Frameworks

Sulcardine sulfate challenges traditional antiarrhythmic drug classifications. Under the Singh-Vaughan Williams system, it exhibits hybrid properties:

  • Class I (Sodium channel blockade): Reduces maximal upstroke velocity (Vₘₐₓ) of action potentials, slowing conduction in atrial/ventricular tissue [1] [10].
  • Class III (Potassium channel blockade): Prolongs effective refractory period (ERP) via IKr inhibition [6].
  • Class IV (Calcium channel blockade): Mild L-type calcium channel inhibition modulates plateau-phase repolarization [6].

This multi-class activity aligns it with "dirty drugs" like amiodarone, which achieve efficacy through pleiotropic actions [10]. However, sulcardine distinguishes itself through its kinetic selectivity:

  • State-dependent binding: Higher affinity for open/inactivated sodium channels than resting states, reducing toxicity risks [1].
  • Frequency-dependent effects: Enhanced efficacy at rapid heart rates due to increased channel inhibition during tachycardia [1]. Its classification remains fluid, reflecting modern trends toward mechanism- rather than class-based drug development [10].

Table 2: Classification of Sulcardine Sulfate in Antiarrhythmic Frameworks

Vaughan-Williams ClassPrimary TargetSulcardine’s ActivityClinical Implication
Class IhNav1.5+++ (State-dependent)Atrial/ventricular conduction slowing
Class IIIhERG (IKr)++ (Mild-moderate)ERP prolongation
Class IVL-type Ca²⁺+ (Weak)Reduced EADs
UnclassifiedMulti-channelIntegrated effectBroad-spectrum antiarrhythmic

Unmet Therapeutic Needs and Mechanistic Innovations in Arrhythmia Management

Persistent challenges in arrhythmia management underscore sulcardine’s therapeutic innovation. Key unmet needs include:

  • Proarrhythmia risk: Pure IKr blockers (e.g., dofetilide) carry up to 3–5% incidence of torsade de pointes [1] [10].
  • Substrate-specific limitations: Atrial fibrillation often requires multi-channel modulation due to complex re-entrant drivers [7] [10].
  • Pharmacological resistance: 30–50% of patients fail rhythm control with single-mechanism agents [10].

Sulcardine addresses these through:

  • Self-limiting APD prolongation: Unlike pure Class III drugs, its concomitant sodium/calcium blockade prevents pathological APD extension, especially at slow rates [6]. Studies in human ventricular myocytes confirm minimal reverse rate-dependence – a critical advantage [6].
  • Synergistic suppression of triggers: Dual hNav1.5/hERG inhibition suppresses both abnormal automaticity (via sodium blockade) and re-entry substrates (via potassium blockade) [1] [6].
  • Structural innovation: Its bis-pyrrolidinylmethyl phenolic core enables optimized channel interactions, differing from classical agents like quinidine or ranolazine [9].

Current development targets atrial fibrillation (Phase II, NCT data pending) and ventricular premature complexes (Phase III in China) [4] [9]. Pharmacokinetic studies further support its clinical translation, showing non-linear absorption and moderate accumulation (accumulation ratio: 1.18–2.13) without dose-limiting toxicity [2] [5].

Table 3: Sulcardine Sulfate’s Key Identifiers and Development Status

AttributeDetail
Chemical NameN-[[4-Hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]methyl]-4-methoxybenzenesulfonamide sulfate
SynonymsHBI-3000, B-87823
Molecular FormulaC₂₄H₃₅N₃O₈S₂
Molecular Weight557.7 g/mol
MechanismMulti-ion channel blocker (Na⁺/K⁺/Ca²⁺)
Primary IndicationsAtrial fibrillation, Ventricular Premature Complexes
Highest Development PhasePhase III (Ventricular arrhythmias, China)
OriginatorShanghai Institute of Materia Medica

Properties

CAS Number

343935-61-5

Product Name

Sulcardine sulfate

IUPAC Name

N-[[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]methyl]-4-methoxybenzenesulfonamide;sulfuric acid

Molecular Formula

C24H35N3O8S2

Molecular Weight

557.7 g/mol

InChI

InChI=1S/C24H33N3O4S.H2O4S/c1-31-22-6-8-23(9-7-22)32(29,30)25-16-19-14-20(17-26-10-2-3-11-26)24(28)21(15-19)18-27-12-4-5-13-27;1-5(2,3)4/h6-9,14-15,25,28H,2-5,10-13,16-18H2,1H3;(H2,1,2,3,4)

InChI Key

BQCSIJGCWZAHPG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C(=C2)CN3CCCC3)O)CN4CCCC4.OS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

B-87823; HBI-3000; B87823; HBI3000; B 87823; HBI 3000

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C(=C2)CN3CCCC3)O)CN4CCCC4.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.